Ethyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate
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Overview
Description
Ethyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate is a heterocyclic organic compound with a pyridine ring substituted with amino, chloro, methyl, and ethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 2-chloro-6-methylpyridine-4-carboxylic acid.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 2-chloro-6-methylpyridine-4-carboxylate.
Amination: The ester is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amino group at the 3-position. This step often requires a solvent like ethanol and elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reactant concentrations) is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can convert it to an imine or amine.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as DMF or ethanol.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Formation of new amine or thiol derivatives.
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of imines or secondary amines.
Hydrolysis: Formation of 2-chloro-6-methylpyridine-4-carboxylic acid.
Scientific Research Applications
Chemistry
Ethyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new compounds.
Biology
In biological research, this compound can be used to study the effects of pyridine derivatives on biological systems. Its structural features make it a candidate for investigating enzyme interactions and receptor binding.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its derivatives may exhibit biological activity, such as antimicrobial or anticancer properties, making it a valuable scaffold for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions makes it a useful building block for various industrial applications.
Mechanism of Action
The mechanism by which ethyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chloro-6-methylpyridine-4-carboxylate: Lacks the amino group, making it less versatile in certain chemical reactions.
3-Amino-2-chloro-6-methylpyridine-4-carboxylic acid: The carboxylic acid group instead of the ester group affects its solubility and reactivity.
2-Chloro-6-methylpyridine-4-carboxylic acid: Lacks both the amino and ester groups, limiting its applications in synthesis.
Uniqueness
Ethyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate is unique due to the combination of functional groups it possesses. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts.
Properties
IUPAC Name |
ethyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-3-14-9(13)6-4-5(2)12-8(10)7(6)11/h4H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCCTGPPZJNTCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC(=C1)C)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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